5,6-Dihydroquinoline-5,6-diol
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Overview
Description
5,6-Dihydroquinoline-5,6-diol is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound is characterized by the presence of two hydroxyl groups attached to the 5th and 6th positions of the dihydroquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
5,6-Dihydroquinoline-5,6-diol can be synthesized through multiple synthetic routes. One common method involves the base-catalyzed hydration of 5,6-epoxy-5,6-dihydroquinoline (quinoline 5,6-oxide). This reaction typically requires a strong base such as sodium hydroxide (NaOH) and is carried out in an aqueous medium .
Industrial Production Methods
the synthesis of quinoline derivatives often involves the use of catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydroquinoline-5,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinoline diones.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as halides (e.g., Cl⁻, Br⁻) and amines (e.g., NH₂⁻) are commonly used.
Major Products Formed
Oxidation: Quinoline diones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
5,6-Dihydroquinoline-5,6-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-Dihydroquinoline-5,6-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but without the hydroxyl groups.
5,6-Epoxy-5,6-dihydroquinoline: A precursor in the synthesis of 5,6-Dihydroquinoline-5,6-diol.
7,8-Dihydroquinoline-7,8-diol: Another dihydroquinoline derivative with hydroxyl groups at different positions.
Uniqueness
This compound is unique due to the presence of hydroxyl groups at the 5th and 6th positions, which significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
5,6-dihydroquinoline-5,6-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-8-4-3-7-6(9(8)12)2-1-5-10-7/h1-5,8-9,11-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMLUIZBBRMXFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(C2O)O)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87707-12-8 |
Source
|
Record name | Quinoline-5,6-diol, 5,6-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087707128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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